molecular formula C10H15NO B12886830 2-acetyl-N-isobutylpyrrole CAS No. 66054-35-1

2-acetyl-N-isobutylpyrrole

Cat. No.: B12886830
CAS No.: 66054-35-1
M. Wt: 165.23 g/mol
InChI Key: MADPUDKSZYVYKP-UHFFFAOYSA-N
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Description

1-(1-Isobutyl-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C10H15NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of an isobutyl group attached to the nitrogen atom of the pyrrole ring and an ethanone group at the 2-position of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Isobutyl-1H-pyrrol-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the alkylation of pyrrole with isobutyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The resulting 1-isobutylpyrrole is then subjected to acylation using acetyl chloride or acetic anhydride to yield 1-(1-Isobutyl-1H-pyrrol-2-yl)ethanone.

Industrial Production Methods

Industrial production of 1-(1-Isobutyl-1H-pyrrol-2-yl)ethanone typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(1-Isobutyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions at the pyrrole ring or the ethanone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(1-Isobutyl-1H-pyrrol-2-yl)ethanone has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or as a precursor to pharmaceutical compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Isobutyl-1H-pyrrol-2-yl)ethanone involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact mechanism depends on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyrrole: A pyrrole derivative with an acetyl group at the 2-position.

    1-(1H-Pyrrol-2-yl)ethanone: A simpler analog without the isobutyl group.

    Methyl pyrrol-2-yl ketone: Another pyrrole derivative with a methyl group.

Uniqueness

1-(1-Isobutyl-1H-pyrrol-2-yl)ethanone is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds.

Properties

CAS No.

66054-35-1

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-[1-(2-methylpropyl)pyrrol-2-yl]ethanone

InChI

InChI=1S/C10H15NO/c1-8(2)7-11-6-4-5-10(11)9(3)12/h4-6,8H,7H2,1-3H3

InChI Key

MADPUDKSZYVYKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC=C1C(=O)C

Origin of Product

United States

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